molecular formula C13H9F3N2O B3144030 N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide CAS No. 54231-51-5

N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide

Cat. No.: B3144030
CAS No.: 54231-51-5
M. Wt: 266.22 g/mol
InChI Key: FSBKMDDXMCRZCL-UHFFFAOYSA-N
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Description

N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring via a carboxamide linkage.

Mechanism of Action

Target of Action

The primary target of N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide is the mitochondrial complex II . This complex plays a crucial role in the electron transport chain, which is essential for the production of adenosine triphosphate (ATP), the main source of cellular energy .

Mode of Action

This compound interacts with its target by binding to the ubiquinone-binding site (Q-site) of the mitochondrial complex II . This interaction interrupts the electron transport in the mitochondrial respiratory chain, preventing the production of ATP . The inhibition of ATP production disrupts the energy supply of the cell, leading to cell death .

Biochemical Pathways

The compound affects the electron transport chain in the mitochondria, a crucial biochemical pathway for energy production . By inhibiting the mitochondrial complex II, the compound disrupts the normal flow of electrons through the chain, leading to a decrease in ATP production . This disruption can have downstream effects on various cellular processes that rely on ATP, such as cell growth and division .

Result of Action

The primary result of the action of this compound is the inhibition of ATP production, leading to cell death . In the context of its antifungal activity, this results in the death of the fungal cells, thereby preventing the spread of the fungal infection .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors These may include the presence of other chemicals, pH levels, temperature, and the specific characteristics of the biological environment in which the compound is acting.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide typically involves the trifluoromethylation of a suitable precursor, such as 4-iodopyridine, followed by coupling with a carboxamide derivative. One common method involves the use of trifluoromethyl iodide (CF₃I) in the presence of a base to introduce the trifluoromethyl group . The reaction conditions often require a polar aprotic solvent and a temperature range of 0-50°C.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) to yield amine derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives, such as halogenated, aminated, or hydroxylated compounds, depending on the reagents and conditions used .

Scientific Research Applications

N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide is unique due to its specific structural features, such as the combination of a trifluoromethyl group with a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O/c14-13(15,16)10-2-1-3-11(8-10)18-12(19)9-4-6-17-7-5-9/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBKMDDXMCRZCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=NC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Isonicotinoyl chloride hydrochloride (670 mg, 3.76 mmol, commercially available product) and triethylamine (864 μl, 6.20 mmol) were sequentially added at 0° C. to a dichloromethane (5 ml) solution of 3-(trifluoromethyl)aniline (208 mg, 1.29 mmol, commercially available product). The resulting mixture was warmed to room temperature and stirred for 23 hours. Water was added to the mixture, and the resulting mixture was extracted three times with ethyl acetate. The obtained organic layer was washed with a saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by recrystallization (ethyl acetate). Thus, N-[3-(trifluoromethyl)phenyl]isonicotinamide (GIF-0608) (166 mg, 48.3%) was yielded as a colorless solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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